1-(3-Bromopropoxy)-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 1,2-dibromoethane via the Williamson ether synthesis. Zhai Guang-xin (2006) explored this synthesis, highlighting the effects of reaction temperature, solvent, time, and proportions on the yield and purity of the product【Zhai Guang-xin, 2006】(https://consensus.app/papers/synthesis-12bromoethoxy4nitrobenzene-guangxin/079df19f144256309f99da0a8fb51510/?utm_source=chatgpt).
Molecular Structure Analysis
Chemical Reactions and Properties
Research by Ernst et al. (2013) on the reactivity of the radical anions of 1-bromo-4-nitrobenzene in room temperature ionic liquids demonstrates unique behavior that could be relevant to understanding the chemical reactions involving 1-(3-Bromopropoxy)-4-nitrobenzene【Ernst et al., 2013】(https://consensus.app/papers/changed-reactivity-1bromo4nitrobenzene-anion-room-ernst/3097688b1ab3542891beb74ef6aecd51/?utm_source=chatgpt).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene can be inferred from studies on similar compounds. For instance, the photoreaction of nitrobenzenes with hydrobromic acid, as investigated by McIntyre et al. (2004), provides insights into the reactivity of nitrobenzene derivatives under specific conditions【McIntyre et al., 2004】(https://consensus.app/papers/photoreaction-nitrobenzenes-acid-mcintyre/fc11e2491cc0590f851634172222f990/?utm_source=chatgpt).
Scientific Research Applications
1. Synthesis and Crystal Structure of Chalcone Derivatives
- Summary of the Application : This compound is used in the synthesis of chalcone derivatives, which are natural organic compounds found in plants. These derivatives have applications in various scientific domains such as non-linear optics, the manufacture of dyes, and supramolecular chemistry .
- Methods of Application or Experimental Procedures : The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS. The crystalline structures of the compounds were further characterized by X-ray crystal diffraction .
- Results or Outcomes : Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .
2. Solubility of 1-(3-Bromopropoxy)-4-Chlorobenzene in Aqueous Ethanol Mixtures
- Summary of the Application : This compound is an important intermediate for the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent . The solubility of this compound in aqueous ethanol solutions plays a crucial role in the development and operation of crystallization processes .
- Methods of Application or Experimental Procedures : The solubilities of the compound in aqueous ethanol solutions were measured within the temperature range of (273.15–303.15) K using a laser monitoring system .
- Results or Outcomes : The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models. The calculated solubilities showed good agreement with the experimental data .
3. Synthesis of Omoconazole Nitrate and Other Pharmaceuticals
- Summary of the Application : “1-(3-Bromopropoxy)-4-chlorobenzene” is an important intermediate for the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent with strong antifungal activity . It is used to treat diseases caused by infections with Trichophyton mentagrophytes or Candida albicans, such as tinea pedis . It can also be used as an intermediate in the synthesis of potassium channel blockers , non-imidazole histamine H (3) receptor ligands , antitumor agents , and hepatitis C virus entry inhibitors .
- Results or Outcomes : The use of “1-(3-Bromopropoxy)-4-chlorobenzene” as an intermediate in the synthesis of these pharmaceuticals has likely contributed to the production of effective treatments for various health conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromopropoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYGKUWXRBMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293931 | |
Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-nitrobenzene | |
CAS RN |
13094-50-3 | |
Record name | 13094-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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